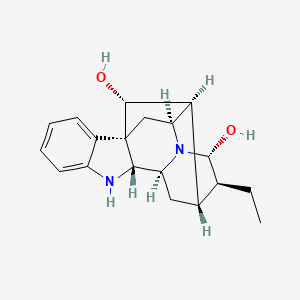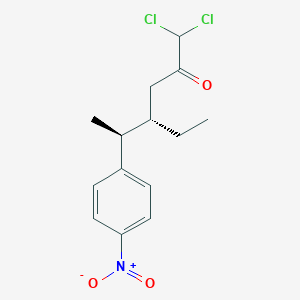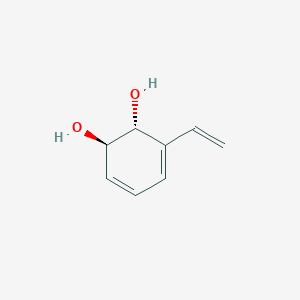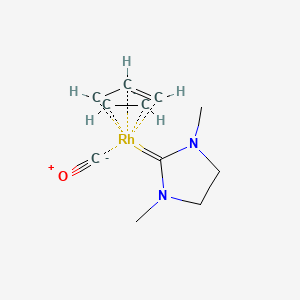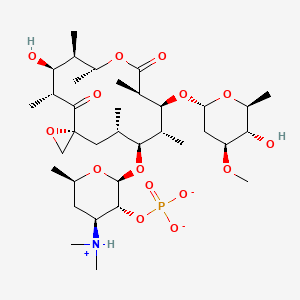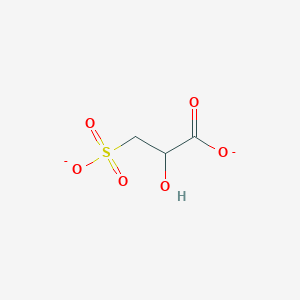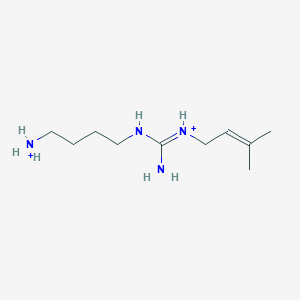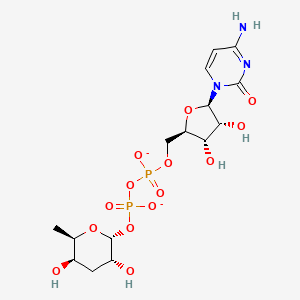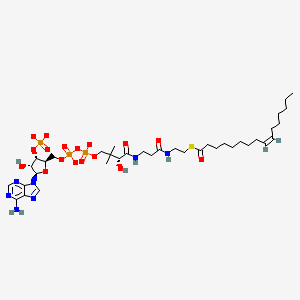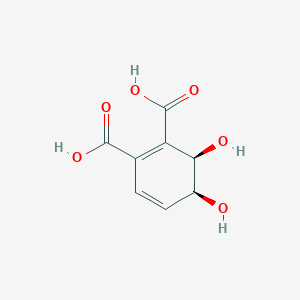
Phthalate 3,4-cis-dihydrodiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalate 3,4-cis-dihydrodiol is a 3-hydroxy carboxylic acid.
科学的研究の応用
Microbial Degradation and Bioremediation
Phthalate 3,4-cis-dihydrodiol is a metabolic intermediate in the degradation pathway of certain aromatic compounds. Research has uncovered a gene cluster in Terrabacter sp. strain DBF63 responsible for the conversion of phthalate to protocatechuate, highlighting the microorganism's role in bioremediation. This gene cluster contains several catabolic enzymes including phthalate 3,4-dioxygenase, which are instrumental in the breakdown of phthalate compounds. This finding emphasizes the potential of using specific bacteria in the bioremediation of environments contaminated with phthalate pollutants (Habe et al., 2003).
Biochemical Mechanisms and Reactions
The phthalate dioxygenase system, which includes phthalate dioxygenase and phthalate dioxygenase reductase, plays a key role in the biochemical transformation of phthalate into its cis-dihydrodiol form. This system demonstrates the intricate relationship between enzyme components and the catalytic conversion process. Notably, the product formation in these reactions is tightly coupled to electron delivery, underscoring the complex biochemical interactions underlying the transformation of phthalate compounds (Tarasev & Ballou, 2005).
Interaction with Environmental Pollutants
Research on phthalate 3,4-cis-dihydrodiol also provides insights into the broader environmental impact of phthalates. Phthalates, including the 3,4-cis-dihydrodiol, are recognized as ubiquitous environmental pollutants due to their extensive use in various industries. These compounds pose toxicity concerns, with some being teratogenic, mutagenic, and carcinogenic. Understanding the degradation pathways and biochemical interactions of phthalate 3,4-cis-dihydrodiol is crucial in addressing the environmental and health challenges posed by phthalate pollution (Vamsee-Krishna & Phale, 2008).
特性
製品名 |
Phthalate 3,4-cis-dihydrodiol |
|---|---|
分子式 |
C8H8O6 |
分子量 |
200.14 g/mol |
IUPAC名 |
(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,4,6,9-10H,(H,11,12)(H,13,14)/t4-,6-/m0/s1 |
InChIキー |
SBNAJYFFJXNDIG-NJGYIYPDSA-N |
異性体SMILES |
C1=CC(=C([C@H]([C@H]1O)O)C(=O)O)C(=O)O |
正規SMILES |
C1=CC(=C(C(C1O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



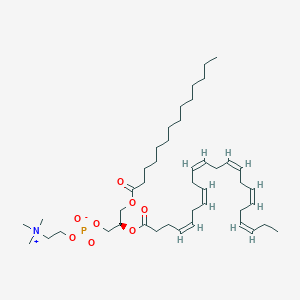
![1-hexadecanoyl-2-[(15Z)-tetracosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263575.png)
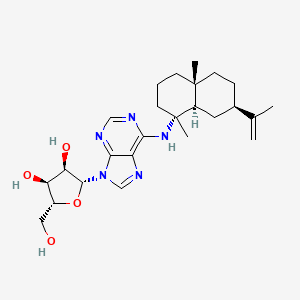
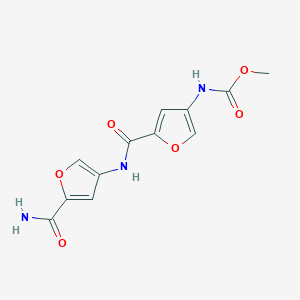
![N-[2-methyl-5-[[[3-(4-methyl-1-imidazolyl)-5-(trifluoromethyl)phenyl]-oxomethyl]amino]phenyl]-5-isoxazolecarboxamide](/img/structure/B1263582.png)
